6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a 4-butoxybenzoyl substituent
Scientific Research Applications
6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine have been found to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that these types of molecules may exert their effects by inhibiting protein kinases . This inhibition could potentially disrupt the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given the potential protein kinase inhibition, it’s plausible that this compound could affect various signaling pathways regulated by these enzymes .
Result of Action
Based on the potential inhibition of protein kinases, it can be inferred that this compound might influence cell growth, differentiation, migration, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a multi-step synthesis starting from pyrimidine derivatives.
Introduction of the 4-Butoxybenzoyl Group: The 4-butoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-butoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the pyrrolo[3,4-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrimido[4,5-d]pyrimidines: These analogs have a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical and biological properties.
Uniqueness
6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and materials.
Properties
IUPAC Name |
(4-butoxyphenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-8-22-15-6-4-13(5-7-15)17(21)20-10-14-9-18-12-19-16(14)11-20/h4-7,9,12H,2-3,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBUNKTHYWDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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